Cas no 381-88-4 (1,1,1-trifluoro-2-butanone)

1,1,1-Trifluoro-2-butanone is a fluorinated ketone with the molecular formula C₄H₅F₃O. This compound is characterized by its trifluoromethyl group, which enhances its reactivity and stability in synthetic applications. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of fluorine atoms imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in drug discovery and material science. Its high purity and well-defined structure ensure consistent performance in reactions involving nucleophilic substitution or carbonyl-based transformations. The compound is typically handled under controlled conditions due to its volatility and reactivity.
1,1,1-trifluoro-2-butanone structure
1,1,1-trifluoro-2-butanone structure
Product Name:1,1,1-trifluoro-2-butanone
CAS No:381-88-4
MF:C4H5F3O
MW:126.077111959457
MDL:MFCD00190641
CID:82239
PubChem ID:238288
Update Time:2025-08-05

1,1,1-trifluoro-2-butanone Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-trifluoro-2-butanone
    • Trifluorobutanone1
    • Ethyl 1,1,1-trifluoromethyl ketone~1,1,1-Trifluoromethyl ethyl ketone
    • 1,1,1-Trifluorobutan-2-one
    • MFCD00190641
    • 1,1,1-trifluorobutane-2-one
    • ULCVUBGAIDUPFF-UHFFFAOYSA-N
    • F17335
    • EN300-119804
    • SCHEMBL458908
    • ethyl trifluoromethyl ketone
    • AB89679
    • 381-88-4
    • NSC-42602
    • trifluoromethylethylketone
    • FS-3838
    • FT-0605944
    • DTXSID10959050
    • 1,1,1-Trifluoro-2-butanone, 95%
    • trifluoro-2-butanone
    • UNII-DU2S3EQD9U
    • 2-(4-FLUOROPHENYL)-4(5H)-THIAZOLONE
    • 2-Butanone,1,1-trifluoro-
    • 2-Butanone, 1,1,1-trifluoro-
    • NSC42602
    • DU2S3EQD9U
    • AMY1237
    • trifluoromethyl ethyl ketone
    • AKOS005063654
    • 1,1-Trifluoro-2-butanone
    • Ethyl Trifluoromethyl Ketone; NSC 42602
    • BBL102238
    • DB-011812
    • STL556037
    • MDL: MFCD00190641
    • Inchi: 1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2H2,1H3
    • InChI Key: QBVHMPFSDVNFAY-UHFFFAOYSA-N
    • SMILES: FC(C(CC)=O)(F)F
    • BRN: 1702220

Computed Properties

  • Exact Mass: 126.02900
  • Monoisotopic Mass: 126.02924926 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 93.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 126.08
  • Topological Polar Surface Area: 17.1Ų
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.5

Experimental Properties

  • Color/Form: Not available
  • Density: 0.929 g/mL at 25 °C(lit.)
  • Boiling Point: 50-51 °C(lit.)
  • Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
  • Refractive Index: n20/D 1.322(lit.)
  • PSA: 17.07000
  • LogP: 1.52780
  • Solubility: Not available

1,1,1-trifluoro-2-butanone Security Information

  • Symbol: GHS02
  • Signal Word:Danger
  • Hazard Statement: H225
  • Warning Statement: P210
  • Hazardous Material transportation number:UN 1993 3/PG 1
  • WGK Germany:3
  • Hazard Category Code: 11
  • Safety Instruction: S9-S16-S29-S33
  • Hazardous Material Identification: F
  • HazardClass:3
  • PackingGroup:II
  • Safety Term:3
  • Packing Group:II
  • Risk Phrases:R11; R36/37/38

1,1,1-trifluoro-2-butanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1,1,1-trifluoro-2-butanone Pricemore >>

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1,1,1-trifluoro-2-butanone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:381-88-4)1,1,1-三氟丁酮
Order Number:LE26795997
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:58
Price ($):discuss personally
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1,1,1-trifluoro-2-butanone Related Literature

Additional information on 1,1,1-trifluoro-2-butanone

Introduction to 1,1,1-trifluoro-2-butanone (CAS No. 381-88-4)

1,1,1-trifluoro-2-butanone, with the chemical formula CF₃CH₂COCH₃, is a fluorinated ketone that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 381-88-4, belongs to a class of molecules that exhibit distinct reactivity and applicability in synthetic chemistry, material science, and biomedicine. The presence of three fluorine atoms in its molecular structure imparts exceptional stability and specific electronic characteristics, making it a valuable intermediate in the development of advanced materials and pharmaceuticals.

The synthesis of 1,1,1-trifluoro-2-butanone typically involves fluorination reactions of isobutene or butanone derivatives, leveraging catalytic processes that enhance yield and purity. Recent advancements in fluorination methodologies have enabled more efficient production routes, reducing environmental impact while maintaining high chemical yields. This improvement aligns with the growing emphasis on sustainable chemistry practices in industrial applications.

In the realm of pharmaceutical research, 1,1,1-trifluoro-2-butanone has emerged as a key building block for designing novel therapeutic agents. Its trifluoromethyl group is particularly noteworthy, as it modulates the pharmacokinetic properties of drug candidates by influencing metabolic pathways and binding affinity to biological targets. For instance, studies have demonstrated its utility in synthesizing fluorinated analogs of antiviral and anticancer compounds, where the electron-withdrawing effect of fluorine enhances drug efficacy.

One of the most compelling applications of CAS No. 381-88-4 is in the development of liquid crystals and advanced polymers. The fluoro-substituted ketone imparts thermal stability and optical clarity to these materials, making them suitable for use in high-performance displays and optical coatings. Researchers have recently explored its incorporation into polymer matrices to improve flame retardancy without compromising material integrity—a critical factor in aerospace and automotive industries.

The biodegradability and environmental footprint of 1,1,1-trifluoro-2-butanone are also subjects of ongoing investigation. Unlike some traditional fluorinated compounds that exhibit persistence in ecosystems, this molecule has shown promise in being metabolized through controlled enzymatic pathways. This characteristic is particularly relevant in green chemistry initiatives aimed at reducing hazardous waste generation during industrial processes.

Recent clinical trials have begun to explore the potential of derivatives of 381-88-4 as prodrugs or adjuvants in vaccine formulations. The ability of trifluoromethyl ketones to enhance immune response upon metabolic activation has opened new avenues for immunotherapy development. Preliminary data suggest that these derivatives can amplify antigen presentation while minimizing side effects, offering a significant improvement over conventional adjuvants.

The role of CF₃CH₂COCH₃ in material science extends beyond liquid crystals and polymers. Its reactivity allows for the creation of novel catalysts that facilitate cross-coupling reactions essential for constructing complex organic molecules. These catalysts are particularly valuable in producing fine chemicals used in fragrances and agrochemicals, where precision synthesis is paramount.

The economic viability of producing CAS No. 381-88-4 on an industrial scale has been bolstered by innovations in continuous flow chemistry. This approach enables scalable synthesis with reduced solvent consumption and energy requirements compared to traditional batch processing methods. Such advancements underscore the compound's importance not only from a scientific perspective but also from an economic one.

Future research directions for 381-88-4 include exploring its potential as an intermediate in renewable energy technologies. For example, researchers are investigating its use as a precursor for fluorochemicals that enhance battery performance by improving electrolyte stability. This application aligns with global efforts to transition toward sustainable energy solutions.

The versatility of CF₃CH₂COCH₃ also makes it a valuable tool in analytical chemistry. Its distinct spectroscopic signature allows for sensitive detection in environmental monitoring systems designed to quantify trace levels of pollutants. Such applications highlight the compound's broader societal relevance beyond pharmaceuticals and materials science.

In summary, 1,1,1-trifluoro-2-butanone (CAS No. 381-88-4) represents a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural features enable innovative applications ranging from drug development to advanced materials design while maintaining compatibility with sustainable chemistry principles.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:381-88-4)1,1,1-三氟丁酮
LE26795997
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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